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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

cat. No.: B13735155

An objective guide for researchers and scientists on the performance of Co(CO)sNO against
alternative cobalt precursors, supported by experimental data.

In the pursuit of advanced microelectronic devices and high-performance materials, the
deposition of high-purity, thin cobalt films is a critical process. Chemical Vapor Deposition
(CVD) stands out as a preferred method for its ability to produce uniform and conformal films.
The choice of the precursor is paramount to the success of the CVD process, directly
influencing film quality, deposition conditions, and overall process efficiency. This guide
provides a comprehensive benchmark of cobalt tricarbonyl nitrosyl (Co(CO)sNO) as a CVD
precursor, comparing its performance with other common cobalt precursors.

Cobalt tricarbonyl nitrosyl has emerged as a promising candidate for cobalt CVD due to its
advantageous physical and chemical properties. Unlike many solid cobalt precursors,
Co(CO)sNO is a liquid at room temperature, which simplifies precursor delivery and improves
process control.[1] It also exhibits high volatility and good thermal stability, crucial
characteristics for a successful CVD precursor.[1][2]

Performance Comparison of Cobalt CVD Precursors

The selection of a cobalt CVD precursor is a trade-off between desired film properties,
deposition temperature, and process complexity. The following tables summarize the key
performance metrics of cobalt tricarbonyl nitrosyl in comparison to other widely used
precursors like dicobalt octacarbonyl (Co2(CO)s), cobaltocene (Co(Cp)z), and cobalt
acetylacetonate (Co(acac)s).
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Decompositio

Precursor Formula Physical State  Volatility n Temperature
(°C)
Cobalt High (26 Torr at
Tricarbonyl Co(CO)sNO Liquid 0°C, 100 Torr at >66[1]
Nitrosyl 25°C)[1][2]
Dicobalt ) ~50 (unstable
Co2(CO)s Solid Moderate
Octacarbonyl storage)[3]
] High (requires H2
Cobaltocene Co(CsHs)2 Solid Low ]
reduction)[1][3]
Cobalt ] High (requires H2
Co(CsH702)s Solid Low _
Acetylacetonate reduction)[1][3]
Table 1: Physical Properties of Common Cobalt CVD Precursors
Deposition Film
Growth Rate . . o
Precursor Temperature ) Film Purity Resistivity
. (nm/min)
(°C) (nQ-cm)
High purity Co
Cobalt Jn purty
) (<2 atom% O
Tricarbonyl 150 - 480[4][5] ~1-10[4] ) o 7.0 - 15.0[3][5]
) with optimized
Nitrosyl
Hz flow)[3]
] Can lead to
Dicobalt 120 - 190 (for )
Variable carbon 8.5 -23.0[4]
Octacarbonyl Co0) o
contamination[3]
Can result in
) ] high carbon Higher than pure
Cobaltocene High (APCVD) Variable
content (upto50 Co
atom%)[3]
Oxygen ]
Cobalt ] ) o Higher than pure
High (APCVD) Variable contamination is
Acetylacetonate Co

a concern[6]
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Table 2: Deposition Characteristics and Film Properties of Cobalt CVD Precursors

Advantages of Cobalt Tricarbonyl Nitrosyl

Cobalt tricarbonyl nitrosyl presents several distinct advantages over other precursors:

Liquid State and High Volatility: Its liquid form simplifies handling and enables precise and
reproducible vapor delivery to the CVD reactor.[1] The high vapor pressure allows for lower
precursor source temperatures, reducing the risk of thermal decomposition before reaching
the substrate.[1][2]

Good Thermal Stability: Compared to the notoriously unstable dicobalt octacarbonyl,
Co(CO)sNO offers better stability under normal storage conditions, which is a significant
advantage for process consistency.[1][3]

Clean Decomposition: The thermal decomposition of Co(CO)sNO can yield pure cobalt films
with only carbon monoxide (CO) and nitric oxide (NO) as volatile byproducts, which are
easily removed from the reaction chamber.[1] The presence of the nitrosyl ligand is key to its
stability and deposition characteristics.

Lower Toxicity Profile: While still a toxic compound that requires careful handling, it is
reported to have lower toxicity compared to highly toxic precursors like nickel tetracarbonyl,
a related metal carbonyl.[7]

Experimental Protocols

The following section outlines a typical experimental protocol for the deposition of cobalt thin

films using cobalt tricarbonyl nitrosyl as the precursor, based on methodologies reported in

the literature.

Substrate Preparation

Substrate Cleaning: Silicon wafers with a thermally grown oxide layer (SiOz) are commonly
used as substrates. The substrates are first cleaned using a standard RCA cleaning
procedure to remove organic and inorganic contaminants.

Final Rinse and Dry: The cleaned substrates are rinsed with deionized water and dried using
a nitrogen gun.
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CVD Process

Precursor Handling: Cobalt tricarbonyl nitrosyl is a toxic and air-sensitive liquid.[7][8] All
handling should be performed in a well-ventilated fume hood or a glovebox under an inert
atmosphere. The precursor is typically loaded into a stainless steel bubbler.

Precursor Delivery: The bubbler containing Co(CO)sNO is maintained at a constant
temperature (e.g., 10-25°C) to ensure a stable vapor pressure. An inert carrier gas, such as
argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the CVD
reactor.

Deposition Conditions:

o Reactor Pressure: The deposition is typically carried out in a low-pressure CVD (LPCVD)
reactor, with pressures ranging from 0.1 to 10 Torr.

o Substrate Temperature: The substrate is heated to the desired deposition temperature,
typically in the range of 200-450°C.[5] The deposition temperature significantly influences
the film's growth rate, purity, and morphology.

o Gas Flow Rates: The flow rates of the carrier gas and any reactant gases (e.g., hydrogen)
are precisely controlled using mass flow controllers. Hydrogen is often used as a co-
reactant to facilitate the reduction of the precursor and improve film purity.[3]

Deposition: The precursor vapor and any co-reactants are introduced into the reaction
chamber, where they decompose on the heated substrate surface to form a thin cobalt film.

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped,
and the reactor is cooled down under an inert gas flow.

Film Characterization

The deposited cobalt films are characterized using various analytical techniques to determine

their properties:

o Thickness: Ellipsometry or profilometry.
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o Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Auger Electron
Spectroscopy (AES).

e Crystallinity and Phase: X-ray Diffraction (XRD).

e Morphology and Microstructure: Scanning Electron Microscopy (SEM) or Transmission
Electron Microscopy (TEM).

o Electrical Resistivity: Four-point probe measurement.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the chemical processes
involved in the CVD of cobalt using cobalt tricarbonyl nitrosyl.
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Caption: Experimental workflow for cobalt thin film deposition using CVD.
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Caption: Proposed decomposition pathway of Co(CO)sNO during thermal CVD.

Desired Film Properties?

High Purity Co?

Low Deposition Temp?

Yes

Process Stability & Easy Handling?
Use Co(CO)sNO

Consider Alternative Precursors (e.g., Co2(CO)s, Co(Cp)z2)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13735155?utm_src=pdf-body-img
https://www.benchchem.com/product/b13735155?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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